N-Benzyl-N-nitroso-p-toluenesulfonamide
Overview
Description
N-Benzyl-N-nitroso-p-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound's structure is characterized by a benzyl group attached to the nitrogen of the sulfonamide moiety and a nitroso group on the aromatic ring.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in various studies. For instance, N-Benzyl-2-nitrobenzenesulfonamides have been synthesized through base-mediated intramolecular arylation at the benzyl sp(3) carbon, yielding benzhydrylamines. The presence of electron-withdrawing groups on the aromatic ring is crucial for facilitating the C-arylation process . Additionally, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide demonstrates the potential for creating sulfonamide derivatives with high yields through a multi-step process involving O-methylation and purification techniques .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular conformation and vibrational analysis of nitrobenzenesulfonamides have been presented using experimental techniques like FT-IR and FT-Raman, alongside density functional theory (DFT) calculations . The crystal structure of a related compound, N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), reveals an intramolecular hydrogen bond that influences the planarity of the molecule .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, serving as intermediates for the synthesis of nitrogenous heterocycles. For instance, unsymmetrically substituted benzhydrylamines, which can be derived from N-benzyl-2-nitrobenzenesulfonamides, are used in the syntheses of indazole oxides and quinazolines . The reactivity of these compounds is often influenced by the substituents on the aromatic ring, which can affect the electronic properties and thus the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The effects of substituents like the nitro group on the characteristic benzene sulfonamides bands in the spectra have been discussed, with DFT calculations assisting in the interpretation of spectroscopic data . The electronic structure, charge transfer, and potential sites for electrophilic and nucleophilic attack within these molecules have been explored through combined experimental and computational studies .
Scientific Research Applications
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Chemical Synthesis
- Summary of Application : “N-Benzyl-N-nitroso-p-toluenesulfonamide” is used as a nitrosylating agent for transition metal complexes, amines, and carbanions .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or experiment. In general, the compound facilitates the nitrosylation of other compounds, altering their chemical structure and properties .
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Biological Research
- Summary of Application : “N-Benzyl-N-nitroso-p-toluenesulfonamide” is a potent inhibitor of calcium-stimulated myosin S1 ATPase .
- Results or Outcomes : The inhibition of calcium-stimulated myosin S1 ATPase can affect various cellular processes, including muscle contraction and other cellular movements .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-4-methyl-N-nitrosobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXELPGWSCCGNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399508 | |
Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-nitroso-p-toluenesulfonamide | |
CAS RN |
33528-13-1 | |
Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-N-nitroso-p-toluenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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